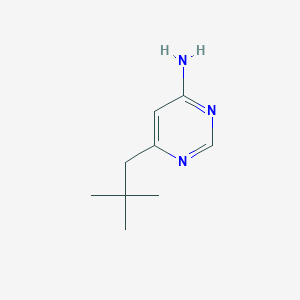

6-(2,2-Dimethylpropyl)pyrimidin-4-amine

Beschreibung

6-(2,2-Dimethylpropyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a 2,2-dimethylpropyl (neopentyl) substituent at the 6-position and an amine group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. PubChem lists the compound but lacks detailed experimental characterization .

Eigenschaften

IUPAC Name |

6-(2,2-dimethylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAQRKXQBQYNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy for Pyrimidin-4-amines with Alkyl Substituents

The preparation of 6-substituted pyrimidin-4-amines typically involves:

- Construction of the pyrimidine ring via cyclization reactions of appropriate precursors such as cyanoacetates and urea derivatives.

- Introduction of the alkyl substituent at the 6-position either by direct alkylation or by using alkylated precursors.

- Functional group transformations including amination and methylation steps to obtain the target amine.

This strategy is supported by analogous syntheses of 4-amino-2,6-dimethoxypyrimidines and pyrido[2,3-d]pyrimidine derivatives reported in patent literature and research articles.

Cyclization-Based Synthesis of Pyrimidin-4-amines

A common method involves the cyclization of cyanoacetate esters with urea under reflux in alcoholic solvents, followed by functional group modifications:

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Cyclization | Sodium metal, absolute methanol or ethanol, methyl or ethyl cyanoacetate, urea, reflux at 65-80 °C for 3-4 h | Formation of 4-amino-2,6(1H,3H)-pyrimidinedione intermediate | Sodium acts as a base to facilitate cyclization; reaction pH adjusted to neutral post-reaction |

| 2. Methylation | 4-amino-2,6-pyrimidinedione, solid alkali, phase transfer catalyst, methylating agent, heat at 60-80 °C for 8-10 h | Conversion to 4-amino-2,6-dimethoxypyrimidine | Avoids use of phosphorus oxychloride, greener method with fewer steps and waste |

This method, described in CN111039876A, emphasizes a simplified, efficient, and environmentally friendly process that could be adapted for alkyl substituents like 2,2-dimethylpropyl by modifying the alkylation step or starting materials.

Reductive Amination and Alkylation Routes

For introducing bulky alkyl groups such as 2,2-dimethylpropyl at the 6-position, reductive amination strategies are effective:

- Starting from 2,4,6-triaminopyrimidine or related intermediates, selective substitution at the 6-position can be achieved by reaction with aldehydes or ketones bearing the desired alkyl moiety.

- Reductive amination using reducing agents like sodium cyanoborohydride in acidic media enables the formation of the C-N bond.

- Subsequent methylation or other functional group modifications can be performed to finalize the amine structure.

For example, Kisliuk et al. synthesized 2,4-diamino-6-substituted pyrido[2,3-d]pyrimidines via reductive amination with substituted benzaldehydes followed by N-methylation using formaldehyde and sodium cyanoborohydride.

Synthetic Route Proposal for 6-(2,2-Dimethylpropyl)pyrimidin-4-amine

Based on the above methods, a plausible synthetic route is as follows:

| Step | Reaction | Reagents & Conditions | Expected Product |

|---|---|---|---|

| 1 | Preparation of 4-amino-pyrimidin-2,6-dione intermediate | Cyclization of methyl cyanoacetate and urea with sodium in methanol, reflux 65-80 °C, 3-4 h | 4-amino-2,6-pyrimidinedione |

| 2 | Alkylation at 6-position | Reaction of intermediate with 2,2-dimethylpropanal (pivaldehyde) in presence of reducing agent (NaBH3CN) under acidic conditions | 6-(2,2-Dimethylpropyl)-4-amino-pyrimidine |

| 3 | Optional methylation or purification | Methylation with methylating agents if needed, purification by filtration and drying | Final product: this compound |

This approach combines the cyclization method with reductive amination to introduce the bulky 2,2-dimethylpropyl substituent at position 6.

Comparative Data Table of Preparation Methods for Pyrimidine Amines

| Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Methylation (CN111039876A) | Cyclization of cyanoacetate + urea; methylation | Reflux 65-80 °C, 8-10 h methylation | High (up to 90%) | Green, cost-effective, fewer steps | Limited to small alkyl groups |

| Reductive Amination (Kisliuk et al.) | Reductive amination with aldehydes; N-methylation | Acidic medium, NaBH3CN, room temp to mild heating | Moderate to high | Allows bulky substituents, selective | Requires careful control of conditions |

| Direct Alkylation (Literature precedent) | Alkylation of pyrimidine amine with alkyl halides | Base, solvent, elevated temp | Variable | Simple reagents | Possible side reactions, lower selectivity |

Research Findings and Notes

- The cyclization method using sodium and cyanoacetate is well-established for producing pyrimidine cores with amino groups at position 4, offering a robust starting point for further functionalization.

- Reductive amination is a versatile method for introducing bulky alkyl groups at position 6, as demonstrated in related pyrido[2,3-d]pyrimidine systems, and can be adapted for 6-(2,2-dimethylpropyl) substitution.

- Avoiding harsh reagents like phosphorus oxychloride reduces environmental impact and improves industrial scalability.

- Reaction parameters such as temperature, pH, and reaction time critically influence yield and purity; for example, methylation is optimized at 60-80 °C for 8-10 hours.

- Purification typically involves filtration, pH adjustment, and drying, with yields often exceeding 85% in optimized protocols.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,2-Dimethylpropyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-(2,2-Dimethylpropyl)pyrimidin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antitumor agents.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-(2,2-Dimethylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. These interactions contribute to the compound’s anti-inflammatory and other biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The neopentyl group distinguishes 6-(2,2-dimethylpropyl)pyrimidin-4-amine from analogs with smaller or polar substituents. For example:

The neopentyl group in this compound likely increases hydrophobicity compared to chlorine or trifluoroethyl analogs, which may reduce water solubility but improve membrane permeability .

Comparison with Non-Pyrimidine Compounds Featuring the 2,2-Dimethylpropyl Group

The 2,2-dimethylpropyl moiety appears in diverse chemical classes, illustrating its versatility:

Biologische Aktivität

6-(2,2-Dimethylpropyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

- Molecular Formula : C10H14N4

- Molecular Weight : 178.24 g/mol

- Canonical SMILES : CC(C)(C)C1=NC(=NC=C1N)N

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. These interactions can lead to modulation of enzymatic pathways and receptor activities, contributing to its pharmacological effects.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives possess significant antimicrobial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains. The compound's mechanism may involve inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been widely studied. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. The compound may modulate signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Pyrimidine compounds are also known for their anti-inflammatory activities. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study

- Objective : Evaluate the antimicrobial efficacy of this compound.

- Methodology : Disc diffusion method against various bacterial strains.

- Results : The compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

-

Anticancer Activity Assessment

- Objective : Investigate the cytotoxic effects of this compound on cancer cell lines.

- Methodology : MTT assay performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.

-

Anti-inflammatory Mechanism Exploration

- Objective : Analyze the anti-inflammatory effects of this compound in vitro.

- Methodology : ELISA for cytokine levels in LPS-stimulated macrophages.

- Results : The compound significantly reduced TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Data Table Summary

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disc diffusion | Significant inhibition against multiple strains |

| Anticancer | MTT assay | Dose-dependent cytotoxicity in cancer cell lines |

| Anti-inflammatory | ELISA | Reduced pro-inflammatory cytokines |

Q & A

Q. What are the established synthetic routes for 6-(2,2-Dimethylpropyl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of pyrimidin-4-amine derivatives typically involves:

- Coupling reactions : Reacting halogenated pyrimidines (e.g., 6-chloropyrimidin-4-amine) with alkylamines or Grignard reagents. For example, substituting a chloro group with a 2,2-dimethylpropyl moiety via nucleophilic displacement .

- Ammonolysis : Using ammonia to replace halogens in chloroalkylpyrimidines under controlled temperatures (e.g., 60–100°C) and pressure .

- Cross-coupling : Suzuki-Miyaura reactions (as in ) using palladium catalysts to couple boronic acids with halogenated pyrimidines, enabling precise functionalization .

Q. Optimization Strategies :

- Vary solvents (e.g., DMF, THF) and temperatures to improve reaction efficiency.

- Use catalytic systems (e.g., Pd(PPh₃)₄) for cross-coupling to enhance regioselectivity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the 2,2-dimethylpropyl group shows singlet(s) for methyl protons (δ ~1.0–1.5 ppm) and a downfield shift for pyrimidine C-4 due to amine conjugation .

- IR : Confirm NH₂ stretches (~3350–3450 cm⁻¹) and pyrimidine ring vibrations (~1590–1660 cm⁻¹) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-N in the pyrimidine ring: ~1.33 Å) to validate tautomeric forms or steric effects from the bulky 2,2-dimethylpropyl group .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

Methodological Answer:

- Solubility : Likely low aqueous solubility due to hydrophobic 2,2-dimethylpropyl group. Use DMSO or DMF for dissolution, with sonication if necessary .

- Stability : Store at –20°C under inert atmosphere to prevent oxidation or hydrolysis of the amine group .

- Hazard Data : While no specific GHS classification exists for this compound, pyrimidine derivatives often require handling in fume hoods with PPE (gloves, lab coats) due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Impurity Analysis : Use HPLC or LC-MS to detect byproducts (e.g., unreacted starting materials) that may obscure NMR/IR signals .

- Tautomerism Investigation : Compare experimental NMR data with computational predictions (DFT) to identify dominant tautomeric forms (e.g., amine vs. imine configurations) .

- Solvent Effects : Re-record spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

Q. What strategies are effective in enhancing the compound’s bioavailability for CNS-targeted studies?

Methodological Answer:

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) to improve blood-brain barrier (BBB) penetration, as seen in ’s CNS-penetrant pyrimidine derivatives .

- Formulation : Use lipid-based carriers (e.g., liposomes) or co-solvents (cyclodextrins) to enhance solubility .

- Prodrug Design : Mask the amine group with labile protecting groups (e.g., acetyl) to increase passive diffusion .

Q. How can discrepancies in biological activity data across different assays be systematically addressed?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Validate enzyme inhibition assays (IC₅₀) with positive controls (e.g., staurosporine for kinases) .

- Data Normalization : Account for variables like cell viability (MTT assays) or protein concentration (Bradford assay).

- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently of cellular systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.